4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . Many thiazine derivatives are biologically active and play an important role in the treatment of various diseases and show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .
Synthesis Analysis
There are different available methods for the synthesis of thiazine derivatives in the literature . For example, Edayadulla and Ramesh synthesized a derivative of 1,4-thiazine by taking diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate was added at room temperature .Molecular Structure Analysis
Thiazines are heterocyclic compounds having sulphur or nitrogen atoms or both of them are the general features present in the structures of most of the pharmaceutical and natural compounds . They also act as multidentate ligands for different metals due to the presence of nitrogen and sulfur atoms and are thus used extensively in coordination chemistry to obtain new frameworks with potential bioactivity .Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-8-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O4S/c1-23-12-6-11(7-13(8-12)24-2)20-10-14(9-19)25(21,22)17-15(18)4-3-5-16(17)20/h3-8,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERXSVXNYQSVOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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